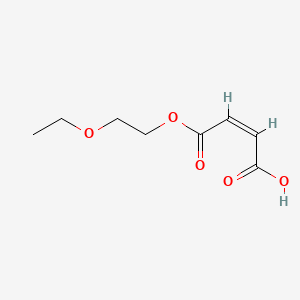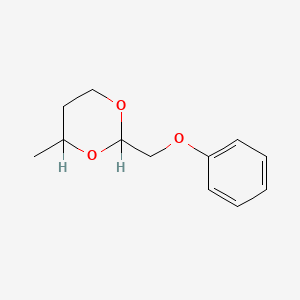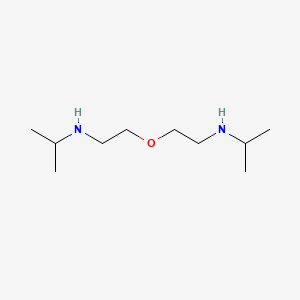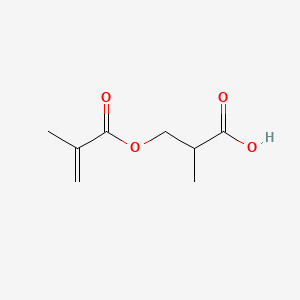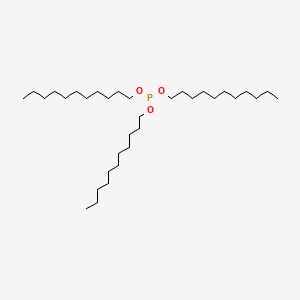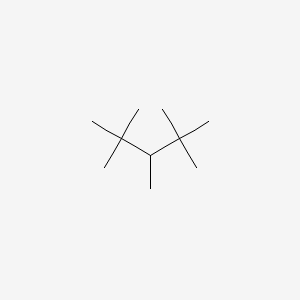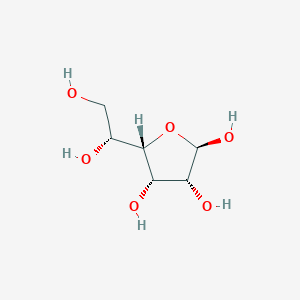
Diammonium azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C₉H₂₂N₂O₄ and a molecular weight of 222.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium azelate can be synthesized by reacting azelaic acid with ammonia. The process involves dissolving azelaic acid in a suitable solvent, such as a low carbon chain alcohol, and introducing ammonia gas into the solution. This reaction forms this compound, which can then be crystallized and dried to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The drying process is particularly important to prevent agglomeration and to refine the particle size of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium azelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azelaic acid.
Reduction: It can be reduced to form nonanoic acid.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the ammonium ions.
Major Products Formed:
Oxidation: Azelaic acid.
Reduction: Nonanoic acid.
Substitution: Metal azelates.
Wissenschaftliche Forschungsanwendungen
Diammonium azelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other azelate compounds.
Biology: It has been studied for its potential antimicrobial properties and its role in modulating biological pathways.
Medicine: Azelaic acid, from which this compound is derived, is used in dermatology for the treatment of acne and rosacea.
Industry: It is used in the production of polymers, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of diammonium azelate involves its ability to modulate various biological pathways. In plants, azelaic acid acts as a signaling molecule that activates defense responses against pathogens. In humans, azelaic acid has been shown to inhibit the growth of certain bacteria and to reduce inflammation by modulating the production of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Diammonium azelate can be compared with other similar compounds, such as:
Diammonium adipate: Similar in structure but with a shorter carbon chain.
Diammonium sebacate: Similar in structure but with a longer carbon chain.
Diammonium succinate: Similar in structure but with a different functional group arrangement.
Uniqueness: this compound is unique due to its specific carbon chain length and its ability to modulate biological pathways effectively. Its applications in various fields, including medicine and industry, highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
63075-84-3 |
|---|---|
Molekularformel |
C9H22N2O4 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
diazanium;nonanedioate |
InChI |
InChI=1S/C9H16O4.2H3N/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);2*1H3 |
InChI-Schlüssel |
ORKKMKUDEPWHTG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



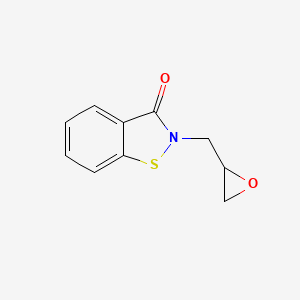

![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
